molecular formula C15H18ClNO3 B6634530 2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid

2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid

Cat. No. B6634530
M. Wt: 295.76 g/mol
InChI Key: JYKJPKKDHJWXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid is a chemical compound that is used in scientific research for its pharmacological properties. It is commonly referred to as CMPI, and its molecular formula is C16H19ClNO3. CMPI is a piperidine derivative that has been synthesized and studied for its potential use as a drug for various medical conditions.

Mechanism of Action

The exact mechanism of action of CMPI is not fully understood, but it is believed to work by binding to specific receptors in the brain and nervous system. This binding can lead to the modulation of various neurotransmitters, resulting in the desired pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that CMPI has several biochemical and physiological effects, including pain relief, anti-inflammatory activity, and anxiolytic effects. It has also been shown to have a positive effect on mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMPI in lab experiments is its specificity for certain receptors in the brain and nervous system. This specificity allows for more targeted research and a better understanding of the mechanism of action of the compound. However, one limitation of using CMPI is its potential toxicity and side effects, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CMPI, including further investigation of its potential as a drug for pain relief, anxiety, and depression. Additionally, research could focus on the development of new derivatives of CMPI with improved pharmacological properties and reduced toxicity. Finally, more studies could be conducted to better understand the mechanism of action of CMPI and its potential use in treating various medical conditions.

Synthesis Methods

The synthesis of CMPI involves several steps, including the reaction of 3-chloro-2-methylbenzoic acid with piperidine in the presence of a catalyst. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield the final product, 2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid.

Scientific Research Applications

CMPI has been studied for its potential use as a drug for various medical conditions, including pain relief, anxiety, and depression. It has also been investigated for its anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

2-[1-(3-chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-10-12(6-4-7-13(10)16)15(20)17-8-3-2-5-11(17)9-14(18)19/h4,6-7,11H,2-3,5,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKJPKKDHJWXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N2CCCCC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid

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